molecular formula C5H8ClNS B3050162 2-Methylthiophen-3-amine hydrochloride CAS No. 24029-98-9

2-Methylthiophen-3-amine hydrochloride

Cat. No. B3050162
CAS RN: 24029-98-9
M. Wt: 149.64
InChI Key: NRGDKBKFXPXWKF-UHFFFAOYSA-N
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Description

2-Methylthiophen-3-amine hydrochloride is a chemical compound with the CAS Number: 24029-98-9 . It has a molecular weight of 149.64 and is typically in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methylthiophen-3-amine hydrochloride . The InChI code is 1S/C5H7NS.ClH/c1-4-5(6)2-3-7-4;/h2-3H,6H2,1H3;1H .


Physical And Chemical Properties Analysis

2-Methylthiophen-3-amine hydrochloride is a powder . It has a molecular weight of 149.64 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Sensor Development

Research on polythiophenes, including derivatives related to 2-Methylthiophen-3-amine hydrochloride, has led to the development of versatile chemical sensors. For instance, polythiophenes with N-hydroxysuccinimide ester side chains can react with amine-bearing molecules, leading to colorimetric changes useful for high-throughput screening and drug discovery applications. This ability to undergo affinitychromic transitions when interacting with various analytes highlights their potential as inexpensive, versatile tools for chemical sensing and biosensor development (Bernier et al., 2002).

Catalysis and Chemical Reactions

The synthesis and reactions involving thiophene derivatives, including those structurally related to 2-Methylthiophen-3-amine hydrochloride, play a critical role in catalysis and chemical synthesis. For example, the study of nucleophilic aromatic substitution with amines on nitrothiophenes and the catalytic hydrodesulfurization of thiophene derivatives have provided insights into the behavior of these compounds in various chemical environments and their potential applications in creating more efficient catalytic processes (Tominaga et al., 1975; D’Anna et al., 2006; Egorova & Prins, 2006).

Electrochemical Applications

Thiophene-based compounds, closely related to 2-Methylthiophen-3-amine hydrochloride, have been explored for their electrochemical applications. For instance, conducting polymers derived from thiophene have been used in electrodes for the highly selective and sensitive determination of dopamine, showcasing the potential of these materials in electrochemical sensors and devices. The ability of these polymers to undergo electrochemical reactions in the presence of various analytes, leading to significant changes in their properties, underscores their utility in developing new electrochemical sensing technologies (Wang et al., 2006).

Material Science and Polymer Chemistry

The field of material science and polymer chemistry has also benefited from the study of thiophene derivatives. Research into the synthesis, characterization, and functionalization of thiophene-based polymers has opened new avenues for the development of advanced materials with tailored properties. These materials have potential applications in various domains, including optoelectronics, coatings, and as platforms for biomolecule immobilization, demonstrating the broad impact of thiophene chemistry in material science (Surange et al., 1997; Lu & Twieg, 2005).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methylthiophen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS.ClH/c1-4-5(6)2-3-7-4;/h2-3H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGDKBKFXPXWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856502
Record name 2-Methylthiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiophen-3-amine hydrochloride

CAS RN

24029-98-9
Record name 2-Methylthiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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